molecular formula C12H15ClO3 B8377000 (4-tert-Butyl-3-chlorophenoxy)acetic acid

(4-tert-Butyl-3-chlorophenoxy)acetic acid

Cat. No.: B8377000
M. Wt: 242.70 g/mol
InChI Key: BNNHMXUTSHOOSD-UHFFFAOYSA-N
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Description

(4-tert-Butyl-3-chlorophenoxy)acetic acid is a useful research compound. Its molecular formula is C12H15ClO3 and its molecular weight is 242.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

2-(4-tert-butyl-3-chlorophenoxy)acetic acid

InChI

InChI=1S/C12H15ClO3/c1-12(2,3)9-5-4-8(6-10(9)13)16-7-11(14)15/h4-6H,7H2,1-3H3,(H,14,15)

InChI Key

BNNHMXUTSHOOSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)OCC(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a methylene chliride (3 ml) solution of tert-butyl (4-tert-butyl-3-chlorophenoxy)acetate (820 mg, 2.4 mmol) was added trifluoroacetic acid (TFA) (3 ml). The mixture was stirred for 5 hours at ambient temperature. The solvent was removed under reduced pressure to give a residue, which was applied to a recrystallization from hexane-methylene dichloride to furnish 657 mg (100% yield) of the title compound as a white solid.
[Compound]
Name
methylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
3 mL
Type
reactant
Reaction Step One
Name
tert-butyl (4-tert-butyl-3-chlorophenoxy)acetate
Quantity
820 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

To a suspension of potassium carbonate (994 mg, 7.2 mmol) and 4-tert-butyl-3-chlorophenol (440 mg, 2.4 mmol) in acetone (5 ml) was added t-butyl bromoacetate (370 mg, 1.9 mmol) was added and the mixture was refluxed at 60° C. for 14 hours. Filtrating of potassium carbonate, evaporation, and purification through silica gel column chromatography eluting with hexane/EtOAc (20:1 to 10:1) to furnish the tert-butyl (4-tert-butyl-3-chlorophenoxy)acetate (720 mg, 100%). The mixture of tert-butyl (4-tert-butyl-3-chlorophenoxy)acetate (720 mg, 2.4 mmol), TFA (2.0 ml), DCM (2.0 ml) was stirred for 5 hours at room temperature. After being concentrated in vacuo, the residue was triturated with hexane to furnish the title compound (582 mg, 100%) as a white solid. 1H NMR (300 MHz, CDCl3): δ 1.45 (9H, s), 4.67 (2H, s), 6.76 (1H, dd, J=2.6, 8.6 Hz), 6.96 (1H, d, J=2.6 Hz), 7.35 (1H, d, J=8.6 Hz).
Name
tert-butyl (4-tert-butyl-3-chlorophenoxy)acetate
Quantity
720 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
100%

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